N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide
Beschreibung
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl groups, a sulfamoyl linker, and a 3-methylphenylpropionamide side chain. Its structural complexity necessitates advanced synthesis and analytical methods, such as Suzuki coupling (for aryl linkages) and NMR/LCMS for characterization .
Eigenschaften
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-5-24(29)26-17-8-11-23(16(3)13-17)34(31,32)27-18-7-10-21-19(14-18)25(30)28(4)20-12-15(2)6-9-22(20)33-21/h6-14,27H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUDZXIUBANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepin core structure with a sulfamoyl group and a propionamide moiety. Its molecular formula is , and it has a molecular weight of approximately 396.55 g/mol. The presence of the sulfamoyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Preliminary studies indicate that N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. This inhibition could lead to altered gene expression and reduced tumor growth.
- Neuroactive Properties : The dibenzodiazepine framework may confer neuroactive properties, potentially affecting neurotransmitter systems or neuroprotective pathways.
- Interaction with Biological Targets : Interaction studies using techniques such as molecular docking and surface plasmon resonance could elucidate how this compound binds to specific receptors or enzymes involved in disease processes.
Research Findings
Several studies have explored the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family:
- Antitumor Activity : Research has demonstrated that structurally similar compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells through HDAC inhibition.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study demonstrated that a related dibenzo[b,f][1,4]oxazepine compound effectively inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Animal Models : In vivo studies using animal models have shown that compounds similar to N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents.
Potential Applications
Given its biological activity, N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide may have several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Oncology | Inhibition of HDACs leading to reduced tumor growth |
| Neurology | Neuroprotective effects in neurodegenerative diseases |
| Anti-inflammatory | Modulation of inflammatory pathways |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The dibenzo[b,f][1,4]oxazepine core is shared among several analogues, but substituent variations critically influence properties:
Key Observations :
- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (–SO₂NH–) in the target and F732-0028 may enhance hydrogen-bonding capacity versus the sulfonamide (–SO₂NMe–) in , impacting solubility and target interaction .
- Side Chains : The propionamide in the target and F732-0028 could improve metabolic stability compared to the methylphenyl group in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
